N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid residue, Lys802 , in PI3Kα . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The interaction of this compound with PI3K affects the PI3K/AKT/mTOR pathway , which is a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K . This inhibition disrupts the PI3K/AKT/mTOR pathway, potentially leading to the suppression of cell growth and proliferation . This makes the compound a potential candidate for the treatment of diseases characterized by overactive PI3K, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.
Introduction of Phenylsulfamoyl Group: The thiazolo[5,4-b]pyridine core is then reacted with a phenylsulfonyl chloride in the presence of a base to form the phenylsulfamoyl derivative.
Acetylation: Finally, the phenylsulfamoyl derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused heterocyclic structure but differ in the position of the thiazole ring.
Pyridylthiazoles: These compounds contain a pyridine ring fused to a thiazole ring but lack the sulfonamide and acetamide groups.
Uniqueness
N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the sulfonamide group enhances its binding affinity to certain enzymes, making it a potent inhibitor in various biochemical assays.
Properties
IUPAC Name |
N-[4-[[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13(25)22-15-7-9-17(10-8-15)29(26,27)24-16-5-2-4-14(12-16)19-23-18-6-3-11-21-20(18)28-19/h2-12,24H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOQHLVTHUJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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